6-Desmethoxyhormothamnione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111574-76-6 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-7,8-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H18O7/c1-10-15(5-4-11-6-12(21)8-13(22)7-11)27-20-17(18(10)24)14(23)9-16(25-2)19(20)26-3/h4-9,21-23H,1-3H3/b5-4+ |
InChI Key |
BFDAJFKMZRCGHD-SNAWJCMRSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)/C=C/C3=CC(=CC(=C3)O)O |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O |
Synonyms |
6-desmethoxyhormothamnione 6-DMHT |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Identification of Primary Producer Organisms
The natural product 6-desmethoxyhormothamnione, a type of styrylchromone, has been identified and isolated from the marine cryptophyte Chrysophaeum taylori. nih.govacs.orgnih.gov This organism is a colony-forming species belonging to the class Pelagophyceae. researchgate.net C. taylori is known to produce a variety of bioactive natural products, including the related compound hormothamnione and a family of macrocycles known as chrysophaentins. nih.govnih.govnih.gov The initial isolation of this compound was the result of continued chemical investigation into this specific marine alga, following the earlier discovery of hormothamnione. nih.govacs.org
Chrysophaeum taylori has been observed in various marine environments, ranging from tropical to temperate waters, including the coasts of Puerto Rico, the U.S. Virgin Islands, the Dry Tortugas in Florida, Guam, and locations in the Mediterranean Sea. researchgate.netmdpi.comalgaebase.orgblackmeditjournal.org The organism can form large, mucilaginous blooms on benthic surfaces, sometimes being considered a nuisance species. researchgate.netblackmeditjournal.org
The identification of Chrysophaeum taylori as the producer of this compound and hormothamnione involved a significant taxonomic revision. nih.govacs.org Initially, the organism, collected from the coast of Puerto Rico, was erroneously identified as a senescent, or aging, form of the tuft-forming cyanobacterium (blue-green alga) Hormothamnion enteromorphoides. nih.govacs.orgnih.gov
Subsequent and more detailed analysis using light microscopy of fresh and preserved samples, along with cultivation efforts, led to the correction of this initial identification. nih.govacs.org These detailed studies confirmed that the source was, in fact, the marine cryptophyte Chrysophaeum taylori I.F.Lewis & H.F.Bryan, 1941. nih.govalgaebase.orgmarinespecies.org This reclassification was crucial for the accurate understanding of the compound's origin within marine biodiversity. nih.gov
Challenges and Techniques for Isolation of Scarcely Occurring Natural Compounds
The isolation of this compound presents challenges that are common in the field of marine natural products chemistry, primarily related to its scarce occurrence. nih.govsamipubco.com The low concentrations of the compound in its natural source make obtaining substantial quantities for research difficult. samipubco.com This supply problem is a significant hurdle for many promising marine-derived compounds. nih.govfrontiersin.org
The general process for isolating compounds like this compound from marine organisms involves several key steps:
Extraction: The collected biomass of C. taylori is subjected to an extraction process, often using a lipid solvent to create a crude extract. nih.govacs.org
Chromatographic Fractionation: The crude extract, containing a complex mixture of compounds, is then separated using various chromatographic techniques. nih.goveuropa.eu High-performance liquid chromatography (HPLC) is a commonly employed method for the purification of these natural products. acs.org
Structure Elucidation: Once isolated, the pure compound's structure is determined using spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govacs.org For this compound, long-range 1H-13C heteronuclear correlation spectroscopy was specifically used to establish the substitution pattern on the chromone (B188151) ring. nih.gov
The difficulty in cultivating many marine microorganisms under laboratory conditions further complicates the supply of rare compounds. nih.gov Often, these organisms have specific symbiotic relationships or require extreme conditions (like high pressure for deep-sea species) that are difficult to replicate. nih.gov While C. taylori has been cultured, variations in metabolite production between cultured and wild strains have been noted. nih.gov
Geographical and Temporal Variability in Natural Compound Production
Research into the chemical constituents of Chrysophaeum taylori has revealed significant geographical and temporal variability in its production of natural compounds. nih.govresearchgate.netplos.org This variation affects the types and quantities of styrylchromones and chrysophaentins found in the alga at different locations and times. nih.govmdpi.com
Collections of C. taylori from Puerto Rico were found to yield both hormothamnione and this compound. nih.govmdpi.com In contrast, extensive collections from various sites around St. John, U.S. Virgin Islands, produced hormothamnione and a wide array of chrysophaentins, but this compound was not reported among the primary compounds from these locations. nih.govmdpi.com This demonstrates a clear geographical variability in the chemical profile of the organism.
Further studies on the collections from St. John also highlighted variability between different bays on the same island. nih.govmdpi.com For instance, an extract from a collection at Hawk's Nest Bay showed a different chemical profile, being rich in linear chrysophaentins like chrysophaentin E, compared to collections from other bays like Round Bay and Long Bay. nih.govmdpi.com
Temporal stability, however, was observed at one specific location. A collection from Round Bay on St. John in 2007 yielded a particular profile of chrysophaentins, and a second collection from the same bay two years later in 2009 showed a similar profile of compounds, indicating that production can be stable over time at a specific site. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthetic Routes for Styrylchromones
The molecular architecture of 6-desmethoxyhormothamnione and related styrylchromones points towards a hybrid origin, combining elements from two major metabolic pathways: the shikimate pathway and the polyketide pathway. It is widely hypothesized that styrylchromones are assembled by a type III polyketide synthase (PKS) enzyme. oup.comresearchgate.netnih.gov
The proposed biosynthetic journey begins with the shikimate pathway, which produces aromatic amino acids. nih.gov Specifically, L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, a key starter unit for the next phase of assembly. nih.gov
The core of the styrylchromone scaffold is then constructed by a chalcone (B49325) synthase (CHS)-like, type III PKS. researchgate.netnih.gov This enzyme catalyzes the sequential condensation of the p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA, which serve as C2 extender units. This series of Claisen condensation reactions extends the polyketide chain. The resulting linear tetraketide intermediate then undergoes an intramolecular cyclization and aromatization to form the characteristic chromone (B188151) ring system, yielding the foundational styrylchromone structure. Subsequent tailoring reactions, such as hydroxylation and methylation, would then modify this core scaffold to produce the final this compound molecule.
| Pathway Stage | Precursor/Intermediate | Metabolic Origin |
| Starter Unit | p-Coumaroyl-CoA | Shikimate Pathway |
| Extender Units | Malonyl-CoA | Fatty Acid Synthesis |
| Core Structure | Styrylchromone Scaffold | Polyketide Pathway |
Investigations into the Enzymatic Machinery of this compound Biosynthesis
Direct experimental characterization of the enzymes responsible for this compound biosynthesis has been limited. However, significant insights have been gained from the whole-genome sequencing of Chrysophaeum taylori. dntb.gov.uaresearchgate.net This genomic data provides a blueprint of the alga's metabolic capabilities and points to the specific enzymes likely involved.
The genome of C. taylori was found to contain genes for the requisite upstream pathways, including the shikimate and cinnamate (B1238496) pathways that produce the p-coumaroyl-CoA starter unit. researchgate.net Crucially, the analysis identified a rich and diverse collection of genes for secondary metabolite biosynthesis, including 13 distinct polyketide synthase (PKS) genes. researchgate.net
Among these, a single type III PKS gene was identified. researchgate.net Type III PKSs, which function as homodimeric proteins, are known to be responsible for the biosynthesis of chalcones, stilbenes, and other related phenylpropanoids in plants and bacteria. nih.gov The presence of this specific class of enzyme in the C. taylori genome strongly supports the hypothesis that it is the central catalyst in styrylchromone formation, performing the key condensation and cyclization steps. oup.comresearchgate.netnih.govresearchgate.net While the chrysophaentin class of antibiotics are also produced by this alga, their biosynthesis is thought to involve non-canonical type I PKS genes, leaving the type III PKS as the primary candidate for producing the styrylchromone backbone. dntb.gov.uaresearchgate.net
| Enzyme Class | Proposed Function in Biosynthesis | Genomic Evidence in C. taylori |
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamate | Pathway genes present researchgate.net |
| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Pathway genes present nih.govresearchgate.net |
| Type III Polyketide Synthase (PKS) | Catalyzes chain extension and cyclization to form the styrylchromone core | One Type III PKS gene identified researchgate.net |
| Tailoring Enzymes (e.g., P450s, Methyltransferases) | Hydroxylation, methylation, and other modifications | Not yet specifically identified for this pathway |
Genomic and Bioinformatic Approaches to Secondary Metabolite Pathways in Microalgae
The study of secondary metabolism in microalgae has been revolutionized by advances in genomics and bioinformatics. oup.com The recent sequencing of the Chrysophaeum taylori genome serves as a prime example of this approach's power. dntb.gov.uaresearchgate.net This effort revealed an unexpectedly diverse and extensive capacity for secondary metabolism in the alga, far beyond what was previously known from isolated compounds alone. dntb.gov.ua
The general workflow involves whole-genome sequencing using modern technologies, followed by the assembly of the genetic data. biorxiv.org Specialized bioinformatics software, such as the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH), is then used to mine this genomic data for biosynthetic gene clusters (BGCs). researchgate.net These clusters are groups of genes located together in the genome that collectively code for the enzymes of a specific metabolic pathway.
In the case of C. taylori, this bioinformatic analysis identified 26 distinct secondary metabolite BGCs within the algal genome, including those for polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and terpenes. researchgate.netresearchgate.net This genomic inventory provides a roadmap for future research. Scientists can now target specific genes, like the identified type III PKS, for further study. Techniques such as heterologous expression—transferring the gene into a host organism that is easier to cultivate and manipulate—can be used to confirm the precise function of the enzyme and identify the product it creates. oup.com This combination of genomic prediction and experimental validation is a cornerstone of modern natural product discovery and will be essential in fully elucidating the complete biosynthetic pathway of this compound. oup.combiorxiv.org
Synthetic Strategies and Methodological Advancements
Rationale for Chemical Synthesis Due to Low Natural Abundance
6-Desmethoxyhormothamnione, along with its close analogue hormothamnione, was first isolated from the marine cryptophyte Chrysophaeum taylori. researchgate.net The natural abundance of these compounds is remarkably low, making their isolation and purification from natural sources a challenging and inefficient process. researchgate.net The significant cytotoxic properties exhibited by these styrylchromones, particularly their potential as antineoplastic agents, have created a strong impetus for the development of synthetic routes. clockss.orgresearchgate.net Chemical synthesis offers a reliable and scalable alternative to extraction from the rare marine algae, enabling further investigation into their therapeutic potential and the preparation of novel analogues with potentially enhanced or modified biological activities. researchgate.netclockss.orgipb.pt
Total Synthesis Approaches for this compound and Analogues
The total synthesis of this compound and its parent compound, hormothamnione, has been successfully achieved through various methodologies. These synthetic endeavors are crucial not only for providing access to these rare natural products but also for confirming their proposed structures. rsc.orgorganic-chemistry.org The development of these synthetic routes has often served as a platform for testing and refining new synthetic methods. organic-chemistry.org
Selective Demethylation and Debenzylation Protocols
A critical step in the synthesis of this compound involves the removal of protecting groups from a chromone (B188151) intermediate. Specifically, the simultaneous and selective demethylation at the C-5 position and debenzylation of other hydroxyl groups is a key transformation. clockss.orgniscair.res.in One effective method reported for this purpose utilizes a combination of excess aluminum chloride and sodium iodide in acetonitrile. researchgate.netniscpr.res.inresearchgate.net This reagent system allows for the targeted cleavage of the methyl ether at C-5 while concurrently removing benzyl (B1604629) protecting groups, a crucial step in arriving at the final natural product structure. clockss.orgniscair.res.in
Applications of the Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones, and its application has been pivotal in the construction of the 2-styrylchromone core of this compound. ipb.ptwikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. wikipedia.orguclan.ac.uk
The general sequence involves three main steps:
O-acylation: A 2'-hydroxyacetophenone (B8834) is acylated with a cinnamic acid derivative. semanticscholar.orgmdpi.com
Rearrangement: The resulting ester undergoes a base-induced rearrangement to form a 5-aryl-1-(2-hydroxyphenyl)pent-4-ene-1,3-dione. semanticscholar.orgmdpi.com This step proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org
Cyclodehydration: The diketone intermediate is then cyclized under acidic conditions or using reagents like iodine in DMSO to afford the final (E)-2-styrylchromone. semanticscholar.orgmdpi.com
This method is highly versatile and has been adapted with various reagent systems and conditions to improve yields and efficiency. semanticscholar.org
Oxidative Cyclization Reactions in Styrylchromone Synthesis
Oxidative cyclization is a key transformation in several synthetic routes to 2-styrylchromones. One prominent approach involves the aldol (B89426) condensation of a 2'-hydroxyacetophenone with a cinnamaldehyde (B126680) to produce a 2'-hydroxycinnamylideneacetophenone intermediate. semanticscholar.orgacgpubs.org This intermediate then undergoes an oxidative cyclization to form the chromone ring.
A highly effective and widely used reagent system for this cyclization is iodine in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.orgacgpubs.orgresearchgate.net This method efficiently converts the chalcone-like intermediate into the desired 2-styrylchromone. semanticscholar.orgacgpubs.org Interestingly, variations in the reaction conditions, such as the amount of halogen used, can also lead to the synthesis of halogenated 2-styrylchromone derivatives. semanticscholar.org Another reported method for achieving this transformation is through photo-oxidative cyclization, where irradiation of the styrylchromone can lead to the formation of xanthone (B1684191) derivatives. clockss.orgresearchgate.net
Condensation Reactions Involving Chromone Precursors
Condensation reactions are fundamental to the synthesis of the 2-styrylchromone skeleton. The most common strategies involve the condensation of a 2'-hydroxyacetophenone derivative with a cinnamaldehyde, which is a type of aldol condensation. ipb.ptsemanticscholar.orgmdpi.com This reaction forms a chalcone-like intermediate which is then cyclized. semanticscholar.orgacgpubs.org
Another important condensation strategy involves the reaction of a 2-methylchromone (B1594121) with a benzaldehyde (B42025) derivative. clockss.orgipb.pt This approach directly introduces the styryl group at the 2-position of the pre-formed chromone ring. The choice of base and solvent is critical for the success of these condensation reactions. For instance, piperidine (B6355638) in a solvent like polyethylene (B3416737) glycol (PEG-400) has been used as an eco-friendly approach for the initial condensation step. acgpubs.org
Other Convergent and Stereoselective Synthetic Methodologies
Several other synthetic strategies for constructing the 2-styrylchromone scaffold include:
Allan-Robinson Condensation: This method involves the reaction of an o-hydroxyaryl ketone with the anhydride (B1165640) and sodium salt of an aromatic acid. clockss.orgipb.pt
Intramolecular Wittig Reaction: This approach can be used to form the heterocyclic ring of the chromone. clockss.orgipb.pt
Cyclization of Acetylenic Ketones: An acid-catalyzed cyclization of a conjugated acetylenic ketone can also yield the 2-styrylchromone core. clockss.orgipb.pt
These diverse methodologies provide chemists with a range of options to access this compound and its analogues, facilitating further exploration of their chemical and biological properties.
Methodology Development for Novel this compound Analogues and Derivatives
The quest for novel therapeutic agents has spurred significant research into the development of synthetic methodologies for creating analogues and derivatives of biologically active natural products like this compound. The modification of the core styrylchromone structure is a key strategy aimed at enhancing biological efficacy, exploring structure-activity relationships (SAR), and improving pharmacokinetic properties. Researchers have developed and refined several synthetic routes to generate a diverse library of these compounds.
Key approaches to synthesizing novel analogues often involve the construction of the chromone nucleus as a primary step, followed by the introduction or modification of the styryl group. The Baker-Venkataraman rearrangement has emerged as a cornerstone in many of these synthetic endeavors. connectjournals.comsamipubco.comresearchgate.net This method typically involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. connectjournals.com Modifications to this classic route have enabled the synthesis of a wide array of derivatives.
One developed strategy involves the condensation of substituted 2-hydroxyacetophenones with cinnamic acid to produce (E)-2-acetylphenyl cinnamate (B1238496) derivatives. samipubco.com Subsequent treatment with a base induces the rearrangement and cyclization to form the target 2-styryl-4H-chromen-4-one derivatives in good to excellent yields. samipubco.com This methodology has proven tolerant of a wide range of functional groups, allowing for systematic variations in the substitution pattern of the styrylchromone scaffold. samipubco.com
Another significant area of methodological advancement is the creation of hybrid molecules that combine the styrylchromone framework with other pharmacologically relevant heterocycles. For instance, methodologies have been established for the synthesis of thiophene (B33073) and pyrazole-containing styrylchromones. connectjournals.com These syntheses also utilize the Baker-Venkataraman transformation to create brominated thiophene-anchored 2-styrylchromones and styrylpyrazoles. connectjournals.com
More complex derivatives, such as isoxazole (B147169) and 1,2,3-triazole-tagged 2H-chromene derivatives, have been synthesized through multi-step reaction sequences. researchgate.net These methods may involve the initial formation of a chromene intermediate, followed by reaction with reagents like propargyl bromide and subsequent cycloaddition reactions to introduce the heterocyclic moieties. researchgate.net The development of such methodologies opens avenues for creating structurally complex and diverse analogues that are not readily accessible through simpler routes.
The following tables summarize the detailed research findings on the synthesis of various this compound analogues.
Table 1: Synthesis of Substituted 2-Styrylchromone Analogues
This table details analogues synthesized by Madhava Rao V., et al., focusing on different substitutions on the chromone and styryl rings. derpharmachemica.com
| Compound Name | Structure | Yield (%) | Melting Point (°C) |
| 6-Hydroxy-2-(4-methoxystyryl)chromone | ![]() | 84% | 257-259 |
| 6-Methoxy-2-(4-methylstyryl)chromone | ![]() | 87% | - |
| 6-Hydroxy-2-(4-hydroxystyryl)chromone | ![]() | 82% | 269-273 |
Data sourced from Der Pharma Chemica, 2016, 8(7):1-6. derpharmachemica.com
Table 2: Synthesis of Halogenated and Heterocyclic Styrylchromone Analogues
This table presents findings from the work of Sadhana D. Mhaske, et al., on the synthesis of brominated thiophene-containing styrylchromones. connectjournals.com
| Compound Name | Structure | Yield (%) | Melting Point (°C) |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(5-bromo-2-thienyl)propane-1,3-dione | ![]() | 72% | 158-160 |
| 6-Bromo-2-(5-bromo-2-thienyl)-4H-chromen-4-one | ![]() | 85% | 230-232 |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | ![]() | 75% | 142-144 |
| 6-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one | ![]() | 88% | 202-204 |
Data sourced from Connect Journals, 2016. connectjournals.com
These methodological advancements provide a robust platform for generating a wide variety of this compound analogues, facilitating further exploration of their potential as therapeutic agents.
Molecular Mechanisms of Biological Activity in Vitro Investigations
Cytotoxic Effects in Established Cancer Cell Lines
Analysis of In Vitro Cytotoxicity in Specific Human Cell Lines (e.g., KB cell lines)
The natural 2-styrylchromone, 6-desmethoxyhormothamnione, has demonstrated notable cytotoxic activity against KB cells, a cell line derived from a human epidermoid carcinoma of the nasopharynx. up.ptsamipubco.com Although initially believed to originate from an oral carcinoma, the KB cell line has been identified as a HeLa cell derivative. cellosaurus.org Studies have shown that this compound exhibits good cytotoxicity against these cells, with a median lethal dose of approximately 1 μg/mL. samipubco.comscienceopen.com This cytotoxic potential highlights its significance as a compound of interest in anticancer research. samipubco.comsemanticscholar.org
The cytotoxicity of styrylchromones, including this compound, is not uniform across all cell types. Research has indicated that these compounds generally exhibit higher cytotoxic activity against tumor cell lines compared to normal cells. nih.goviiarjournals.org For instance, a study comparing various synthetic styrylchromones found that they were more toxic to four human tumor cell lines (squamous cell carcinoma HSC-2, HSC-3, submandibular gland carcinoma HSG, and promyelocytic leukemia HL-60) than to three normal oral human cells (gingival fibroblast HGF, pulp cell HPC, and periodontal ligament fibroblast HPLF). nih.goviiarjournals.org This tumor-specific action is a desirable characteristic for potential cancer chemotherapeutic agents. nih.gov
The following table summarizes the cytotoxic activity of this compound and related compounds in KB cells.
| Compound | Cell Line | Cytotoxic Activity | Reference |
| This compound | KB | Good cytotoxicity (median lethal dose ~1μg/mL) | up.ptsamipubco.comscienceopen.com |
| Hormothamnione | P388, HL-60 | Potent cytotoxic agent | up.ptsamipubco.comsemanticscholar.org |
Comparative Studies with Structurally Related Styrylchromones
Comparative analyses of this compound and its structural analogs have provided valuable insights into the structure-activity relationships governing their cytotoxic effects. Hormothamnione, a closely related natural styrylchromone, is exceptionally cytotoxic to P388 lymphocytic leukemia and HL-60 promyelocytic leukemia cell lines in vitro. samipubco.comsemanticscholar.org The primary structural difference between hormothamnione and this compound is the presence of a methoxy (B1213986) group at the C-6 position in hormothamnione, which is absent in this compound. up.pt
Synthetic styrylchromone derivatives have also been extensively studied to understand how different substituents influence their anticancer properties. nih.govmdpi.com For example, studies on a series of eighteen synthetic 2-styrylchromone derivatives revealed that the introduction of a methoxy group at the 4-position of the benzene (B151609) ring resulted in tumor-specificity comparable to or higher than that of doxorubicin. iiarjournals.org Specifically, compounds with one to three methoxy groups demonstrated higher tumor specificity and water solubility. nih.gov Furthermore, the presence of a catechol group (two hydroxyl groups) on the B-ring of some 2-styrylchromone derivatives was found to potentiate their activity. scienceopen.com
The cytotoxic activity of these compounds is often linked to the induction of apoptosis. nih.gov For instance, certain synthetic styrylchromones have been shown to induce internucleosomal DNA fragmentation in HL-60 cells and activate caspases 3, 8, and 9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. nih.goviiarjournals.org
Below is a comparative table of cytotoxicity for various styrylchromones.
| Compound/Derivative | Key Structural Feature | Cytotoxic Activity/Tumor Specificity | Reference |
| This compound | No substituent at C-6 | Good cytotoxicity in 9 KB cells | up.ptsamipubco.comscienceopen.com |
| Hormothamnione | Methoxy group at C-6 | Exceptionally cytotoxic to P388 and HL-60 cells | samipubco.comsemanticscholar.org |
| Synthetic 2-Styrylchromones | Methoxy group at 4-position of benzene ring | High tumor-specificity | iiarjournals.org |
| Synthetic 2-Styrylchromones | One to three methoxy groups | Higher tumor specificity and water solubility | nih.gov |
| 2-Styrylchromone Derivatives | Catechol group on B-ring | Potentiated activity | scienceopen.com |
Impact on Cellular Macromolecule Biosynthesis Pathways
Investigation of Selective RNA Synthesis Inhibition
A significant aspect of the biological activity of styrylchromones, particularly hormothamnione, a close analog of this compound, is the selective inhibition of RNA synthesis. samipubco.comsemanticscholar.org This inhibitory action is a key mechanism behind its potent cytotoxic effects against cancer cell lines like P388 lymphocytic leukemia and HL-60 promyelocytic leukemia. up.ptsemanticscholar.org The process of RNA synthesis, or transcription, involves the creation of an RNA molecule from a DNA template, a fundamental step in gene expression. youtube.com By disrupting this process, these compounds can effectively halt the production of proteins essential for cell growth and survival, leading to cell death. nih.gov
The selective inhibition of RNA synthesis is a known mechanism for certain anticancer agents. medchemexpress.com For instance, some antibiotics function by inhibiting RNA polymerase, the enzyme responsible for transcription. medchemexpress.com The ability of hormothamnione to act as a selective inhibitor of RNA synthesis suggests a specific interaction with the cellular machinery involved in transcription. semanticscholar.org While the direct inhibitory effect of this compound on RNA synthesis has been less explicitly detailed, its structural similarity to hormothamnione and its potent cytotoxicity suggest a potentially similar mechanism of action. up.ptsamipubco.com
Evaluation of Effects on DNA and Protein Synthesis
The cytotoxic effects of styrylchromones are primarily attributed to the inhibition of RNA synthesis, which subsequently impacts protein synthesis. up.ptsemanticscholar.org Protein synthesis is the process where the genetic information transcribed into messenger RNA (mRNA) is translated into a sequence of amino acids to form a protein. youtube.comnih.gov By inhibiting the initial step of RNA synthesis, compounds like hormothamnione effectively cut off the supply of mRNA templates needed for protein production, leading to a shutdown of protein synthesis. nih.gov
The effect of these compounds on DNA synthesis appears to be less direct. DNA synthesis, or replication, is the process of creating new DNA molecules. libretexts.org While some anticancer drugs directly target DNA replication, the primary mechanism of action for hormothamnione is the inhibition of RNA synthesis. semanticscholar.orgmedchemexpress.com However, the disruption of cellular processes as fundamental as RNA and protein synthesis can indirectly affect DNA replication and cell cycle progression, ultimately contributing to the observed cytotoxicity. iiarjournals.org For example, some styrylchromone derivatives have been shown to cause an accumulation of cells in the subG1 and G2/M phases of the cell cycle, suggesting an impact on cell cycle progression and the induction of apoptosis. iiarjournals.org
Exploration of Other Biological Activities of Related Styrylchromones (e.g., anti-inflammatory mechanisms)
Beyond their cytotoxic and anticancer properties, styrylchromones have been investigated for a range of other biological activities, including anti-inflammatory effects. nih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases, including cancer. mdpi.com The anti-inflammatory potential of styrylchromones is, therefore, a significant area of research. mdpi.comresearchgate.net
Studies have shown that some 2-styrylchromones can modulate the activity of human neutrophils, which are key players in the inflammatory response. mdpi.com Specifically, certain derivatives have been found to inhibit the oxidative burst in neutrophils, a process that involves the production of reactive oxygen species (ROS). mdpi.com The structure of these styrylchromones plays a crucial role in their anti-inflammatory activity. For instance, the presence of a hydroxyl group at the C-4' position or a catechol group at the C-3' and C-4' positions on the B-ring appears to be important for their modulatory effects on neutrophil oxidative burst. mdpi.com
In addition to their effects on neutrophils, some styrylchromones have also demonstrated antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging pro-oxidant species that can cause cellular damage. scienceopen.comnih.gov The versatility of the styrylchromone scaffold makes it a promising platform for the development of new therapeutic agents with multiple biological activities. scienceopen.comnih.gov
Structure Activity Relationship Sar Studies
Correlation Between Chemical Structure and In Vitro Biological Efficacy
Initial studies on 6-desmethoxyhormothamnione, isolated from the marine cryptophyte Chrysophaeum taylori, established its identity as a cytotoxic styrylchromone. up.ptnih.gov It demonstrated significant cytotoxic activity against 9 KB cells, a human epidermoid carcinoma of the nasopharynx. ukzn.ac.za This early finding spurred further investigation into the biological activities of the broader 2-styrylchromone (2-SC) family, to which this compound belongs. up.ptnih.gov
The antitumor potential of 2-SCs was first recognized with the natural derivatives hormothamnione and its analogue, this compound. ukzn.ac.za While hormothamnione showed potent cytotoxicity against P388 lymphocytic leukemia and HL-60 human promyelocytic leukemia cell lines by inhibiting RNA synthesis, this compound also exhibited promising cytotoxic properties. ukzn.ac.za The general consensus from broader studies on 2-styrylchromones is that the core structure, consisting of a chromone (B188151) ring linked to a styryl group at the 2-position, is a privileged scaffold for anticancer activity. scienceopen.com
While specific in-depth studies solely focused on a wide array of this compound analogs are limited, research on related 2-styrylchromones provides valuable insights. For instance, studies on various synthetic 2-styrylchromone derivatives have shown that their antiproliferative activity is highly dependent on the substitution pattern on both the chromone and the styryl moieties.
| Compound Name | In Vitro Biological Efficacy |
| This compound | Cytotoxic to 9 KB cells (human epidermoid carcinoma of the nasopharynx) ukzn.ac.za |
| Hormothamnione | Potent cytotoxic agent against P388 lymphocytic leukemia and HL-60 human promyelocytic leukemia cell lines ukzn.ac.za |
Analysis of Substituent Effects on the Chromone and Styryl Moieties
The structure-activity relationships for the broader class of 2-styrylchromones reveal important trends that are likely applicable to this compound. The nature and position of substituents on both the chromone nucleus (A and B rings) and the styryl group (C ring) significantly modulate the cytotoxic and other biological activities. nih.gov
For the chromone moiety, the presence and pattern of hydroxyl and methoxyl groups are critical. In the case of this compound, the key feature is the absence of the methoxy (B1213986) group at the C-6 position compared to its parent compound, hormothamnione. This seemingly minor structural modification can influence the molecule's electronic properties and its ability to interact with biological targets.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To date, there is a notable absence of published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its direct derivatives. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
However, QSAR analyses have been performed on the broader class of 3-styrylchromones, providing a framework for how such studies could be applied to this compound. nih.gov These studies have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and electrostatic interactions in predicting cytotoxic activity and tumor selectivity. nih.gov For instance, in a study on 3-styrylchromones, it was found that a methoxy group at the 6-position of the chromone ring and a hydroxyl group at the 4'-position of the styryl moiety were crucial for high tumor selectivity. nih.gov While these findings are for a different isomer class, they underscore the potential of QSAR to identify key structural features for anticancer activity within the styrylchromone scaffold. The development of a specific QSAR model for this compound would require a dataset of structurally related analogs with corresponding biological activity data, which is not currently available in the public domain.
Computational Chemistry and Molecular Docking for Mechanistic Insights and Predictive Modeling
Computational chemistry and molecular docking are powerful tools for elucidating the potential mechanisms of action of bioactive compounds and for predicting their interactions with biological targets. As with QSAR, specific molecular docking studies focused exclusively on this compound are not widely reported in the scientific literature.
However, the likely molecular target for many cytotoxic styrylchromones is tubulin, a key protein involved in cell division. Molecular docking studies on other chromone derivatives have explored their binding to tubulin, suggesting a potential mechanism of action. It is plausible that this compound could also exert its cytotoxic effects by interacting with tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A molecular docking study of this compound against tubulin could provide valuable insights into its binding mode and the specific amino acid residues involved in the interaction. Such a study would be a critical step in the rational design of more potent and selective analogs.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of a molecule. For 6-Desmethoxyhormothamnione, a combination of one-dimensional and two-dimensional NMR experiments has been pivotal in establishing its precise chemical structure. The substitution pattern of protons, hydroxyl, and methoxyl groups on the chromone (B188151) ring, in particular, was definitively established through long-range 1H-13C heteronuclear correlation spectroscopy.
Proton NMR (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H-NMR spectrum of a related compound, 6-Hydroxy-2-(4-methoxystyryl)chromone, shows characteristic signals that help in understanding the proton environment in styrylchromones. For instance, a broad singlet observed at δ 9.81 ppm is indicative of a hydroxyl proton (Ar-OH). A doublet at δ 7.68 ppm with a coupling constant of J=8.6 Hz can be assigned to the H-8 proton, while a doublet at δ 7.57 ppm (J=16.3 Hz) corresponds to the β-proton of the styryl group. The protons of the 4-methoxystyryl moiety appear as doublets at δ 7.41 ppm and δ 6.81 ppm. The α-proton of the styryl group is observed as a doublet at δ 6.93 ppm (J=16.3 Hz), and the H-3 proton of the chromone ring appears as a singlet at δ 6.37 ppm. The methoxy (B1213986) group protons resonate as a singlet at δ 3.98 ppm. The specific chemical shifts and coupling constants for this compound would follow similar patterns, allowing for the precise assignment of each proton.
Interactive Data Table: Representative ¹H-NMR Chemical Shifts for a Styrylchromone Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-OH | 9.81 | br s | - |
| H-8 | 7.68 | d | 8.6 |
| H-β | 7.57 | d | 16.3 |
| H-2',6' | 7.41 | d | 8.4 |
| H-5,7 | 7.29 | m | - |
| H-α | 6.93 | d | 16.3 |
| H-3',5' | 6.81 | d | 8.4 |
| H-3 | 6.37 | s | - |
| OCH₃ | 3.98 | s | - |
Carbon-13 NMR (¹³C-NMR) and Heteronuclear Correlation Spectroscopy (e.g., ¹H-¹³C)
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In styrylchromones, the carbonyl carbon (C-4) of the chromone ring typically resonates at a downfield chemical shift, for example, at δ 176.7 ppm in 6-Hydroxy-2-(4-hydroxy-3-methoxystyryl)chromone. The C-2, C-6, and C-8a carbons also show characteristic signals in the aromatic region. The carbons of the styryl group and the methoxy carbon can be similarly assigned based on their chemical environments. acgpubs.org
Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are two-dimensional NMR experiments that are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between them. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques were instrumental in determining the substitution pattern of the chromone ring in this compound.
Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for a Styrylchromone Analog
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 176.7 |
| C-2 | 163.8 |
| C-6 | 156.3 |
| C-3' | 150.4 |
| C-8a | 149.2 |
| C-4' | 148.1 |
| C-β | 137.2 |
| C-1' | 126.8 |
| C-4a | 124.5 |
| C-7 | 123.1 |
| C-6' | 122.6 |
| C-α | 120.2 |
| C-8 | 117.3 |
| C-5' | 115.9 |
| C-5 | 111.3 |
| C-2' | 108.7 |
| C-3 | 105.2 |
| OMe-3',6 | 55.9 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its molecular formula.
The fragmentation of styrylchromones in the mass spectrometer typically involves characteristic cleavages of the chromone and styryl moieties. Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules or radicals. For example, in related compounds, the loss of a methyl radical (-15 amu) or a methoxy radical (-31 amu) from the molecular ion is often observed. The fragmentation of the chromone ring can also lead to characteristic fragment ions. Analyzing these fragmentation patterns provides valuable corroborative evidence for the proposed structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. The styrylchromone scaffold of this compound constitutes an extended conjugated system, which acts as a chromophore.
The UV-Vis spectrum of a styrylchromone typically exhibits strong absorption bands corresponding to π → π* electronic transitions within the conjugated system. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore that modify its light-absorbing properties), such as hydroxyl and methoxyl groups. For example, the UV-Vis spectrum of 2,6-dimethoxy-1,4-benzoquinone, a related structural motif, shows absorption bands at 289 nm and 392 nm. The specific λmax values for this compound provide key information about its electronic structure and the nature of its conjugated system.
Application of X-ray Crystallography for Definitive Structural Confirmation (where applicable to related compounds)
X-ray crystallography is a technique that provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound itself has not been reported, the structure of the parent compound, hormothamnione, was determined by an X-ray experiment on its triacetate derivative. This analysis provided unambiguous proof of the connectivity and stereochemistry of the molecule. By comparing the spectroscopic data of this compound with that of hormothamnione, and considering the structural differences, a high degree of confidence in the assigned structure of this compound can be achieved. The crystallographic data from related compounds serves as a crucial reference point for validating the structures of new natural products within the same chemical family.
Future Research Directions and Preclinical Exploration
Identification and Validation of Novel Molecular Targets for Styrylchromones
A crucial step in the development of any therapeutic agent is the identification and validation of its molecular targets. drugtargetreview.comwjbphs.comopenaccessjournals.com For 6-desmethoxyhormothamnione and related styrylchromones, which exhibit a range of biological activities including antitumor and anti-inflammatory effects, pinpointing the specific cellular components they interact with is paramount. nih.govresearchgate.netscienceopen.comnih.gov
Future research should focus on:
Target Identification: Employing modern proteomic and genomic techniques to identify the proteins or nucleic acids that bind to this compound. Approaches like affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking studies can be utilized to uncover potential targets within cancer cells or other relevant biological systems.
Target Validation: Once potential targets are identified, validating their role in the compound's mechanism of action is essential. wjbphs.comnih.govnih.gov This involves a multi-pronged approach using techniques such as:
Genetic Methods: Using tools like RNA interference (RNAi) or CRISPR-Cas9 gene editing to knock down or knock out the identified target gene. nih.govhorizondiscovery.com The resulting cellular phenotype can then be compared to the effects of treatment with this compound to confirm that the compound's activity is mediated through that target. horizondiscovery.com
Pharmacological Validation: Developing or utilizing known selective modulators (inhibitors or activators) of the identified target to see if they replicate the biological effects of the styrylchromone. wjbphs.com
Pathway Analysis: Investigating the broader signaling pathways affected by the interaction between this compound and its target. For instance, its cytotoxic effects suggest potential interference with key pathways involved in cell cycle regulation, apoptosis, or cell proliferation. nih.gov
The ultimate validation comes from demonstrating that modulating the identified target with a selective, drug-like molecule leads to a therapeutic effect in a relevant disease model. nih.gov
Development of Advanced In Vitro Cellular Assays and High-Throughput Screening Methodologies
To efficiently explore the biological activity of this compound and its analogues, robust and scalable screening platforms are necessary. The development of advanced in vitro assays is a cornerstone of this effort. phenovista.com
Key areas for development include:
Assay Design and Optimization: Creating a cascade of assays, starting with a primary screen to identify "hits" from a compound library. charnwooddiscovery.com This requires careful selection of targets, cell lines, and endpoints that are relevant to the disease of interest. nih.gov Both target-based and phenotype-based screening approaches can be valuable. charnwooddiscovery.com
High-Throughput Screening (HTS): Adapting these assays for HTS formats allows for the rapid testing of thousands to millions of compounds. wikipedia.orgbmglabtech.com This involves miniaturization of the assay into microtiter plates (e.g., 96, 384, or 1536-well formats), automation of liquid handling, and the use of sensitive detectors for data acquisition. wikipedia.orgbmglabtech.com HTS can be used to screen for novel styrylchromone analogues with improved potency or selectivity.
Quality Control: Implementing rigorous quality control measures is critical for the reliability of HTS data. wikipedia.org This includes proper plate design, the use of positive and negative controls, and the calculation of statistical metrics like the Z-factor to ensure the assay can reliably distinguish between active and inactive compounds. ucsf.edu
Complex In Vitro Models: Moving beyond simple 2D cell cultures to more physiologically relevant models, such as 3D organoids or patient-derived cells. These advanced models can provide more predictive data on the efficacy and potential toxicity of this compound before moving into more complex in vivo studies. wjbphs.com
The data generated from these high-throughput methods can guide structure-activity relationship (SAR) studies, helping chemists to design and synthesize more effective derivatives. ucsf.edu
Strategies for Pathway Engineering and Optimized Biosynthesis in Algal Systems
Since this compound is a natural product from a marine alga, leveraging its native biosynthetic machinery offers a promising avenue for sustainable production. nih.gov Pathway engineering in algal systems can be employed to increase yields and create a reliable supply for further research.
Future strategies should encompass:
Elucidation of the Biosynthetic Pathway: The first step is to identify the specific genes and enzymes responsible for the synthesis of the styrylchromone core and its subsequent modifications in Chrysophaeum taylori. This can be achieved through genome sequencing, transcriptomics, and functional characterization of candidate enzymes.
Metabolic Engineering in the Native Host: Once the pathway is understood, genetic engineering techniques can be applied to the native alga to enhance production. This could involve overexpressing rate-limiting enzymes, knocking out competing metabolic pathways, or optimizing the supply of precursor molecules. Microalgae have diverse biosynthetic pathways for compounds like carotenoids and fatty acids, and the principles from engineering these pathways can be applied. nih.govmdpi.com
Heterologous Expression: An alternative strategy involves transferring the entire biosynthetic pathway for this compound into a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This approach has been successfully used for other complex natural products and allows for more rapid optimization and scalable fermentation. nih.govfrontiersin.org
Optimization of Culture Conditions: Whether using the native organism or a heterologous host, optimizing fermentation or photobioreactor conditions is crucial. This includes fine-tuning parameters like light intensity, temperature, nutrient composition, and pH to maximize the production of this compound.
These bio-engineering approaches can overcome the limitations of relying on natural extraction, which can be low-yielding and environmentally dependent.
Exploration of Synthetic Biology Approaches for Diversified this compound Analogues
Synthetic biology provides a powerful toolkit for going beyond the structures found in nature to create novel analogues of this compound with potentially enhanced therapeutic properties. mdpi.com This involves the rational design and construction of new biological parts, devices, and systems.
Promising synthetic biology approaches include:
Combinatorial Biosynthesis: By mixing and matching biosynthetic genes from different organisms, it is possible to create novel pathways that produce a variety of styrylchromone structures. For example, enzymes that add different functional groups (e.g., methyl, hydroxyl, or glycosyl groups) can be introduced into the this compound pathway.
Enzyme Engineering: The substrate specificity of key enzymes in the biosynthetic pathway can be altered through directed evolution or rational protein design. This could allow for the incorporation of different starter or extender units into the styrylchromone scaffold, leading to a diverse library of new compounds.
Precursor Engineering: Modifying the host organism's metabolism to produce alternative precursor molecules can also lead to the generation of novel analogues. For instance, engineering the synthesis of different phenylpropanoid precursors could result in styrylchromones with varied substitution patterns on the styryl moiety. researchgate.net
Synthetic Gene Circuits: The expression of the biosynthetic pathway genes can be precisely controlled using synthetic genetic circuits, such as toggle switches or oscillators. mdpi.com This allows for dynamic regulation of metabolic flux, which can improve the titer and purity of the desired product and enable the production of specific analogues on demand.
By applying these advanced synthetic biology strategies, researchers can systematically explore the chemical space around the this compound scaffold to identify new drug candidates with superior efficacy and drug-like properties.
Q & A
Basic Research Questions
What experimental methodologies are used to isolate and identify 6-Desmethoxyhormothamnione from marine sources?
This compound is typically isolated from marine cryptophytes (e.g., Chrysophaeum taylori) and cyanophytes using bioassay-guided fractionation. Key steps include:
- Extraction : Solvent partitioning (e.g., methanol/dichloromethane) to concentrate bioactive compounds .
- Purification : High-performance liquid chromatography (HPLC) with UV detection for targeted separation of styrylchromones .
- Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm the absence of a methoxy group at position 6 and the presence of a styryl side chain .
How is the cytotoxic activity of this compound assessed in vitro?
Cytotoxicity is evaluated using standardized cell viability assays:
- Cell Lines : Human cancer cell lines (e.g., THP-1 monocytes, HeLa) are treated with varying concentrations of the compound .
- Assays : MTT or resazurin reduction assays quantify metabolic activity post-treatment. IC₅₀ values are calculated to compare potency with structurally related compounds (e.g., hormothamnione) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only controls to rule out nonspecific effects .
Advanced Research Questions
What molecular mechanisms underlie the cytotoxic effects of this compound?
Advanced studies employ mechanistic assays to identify targets:
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells. Caspase-3/7 activation assays confirm caspase-dependent pathways .
- Transcriptomic Profiling : RNA sequencing or qRT-PCR analyzes differential expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) genes .
- Pathway Inhibition : Western blotting evaluates suppression of NF-κB or MAPK signaling, which are implicated in cell survival .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values or mechanism claims may arise from:
- Experimental Variables : Differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity (HPLC-validated ≥95%) .
- Assay Interference : Validate results using orthogonal assays (e.g., ATP-based luminescence vs. MTT) to exclude false positives from chromone autofluorescence .
- Structural Confirmation : Re-isolate the compound from source organisms and compare spectral data with published benchmarks to confirm identity .
What challenges exist in synthesizing this compound for structure-activity relationship (SAR) studies?
Total synthesis faces hurdles due to:
- Styryl Side Chain : Requires regioselective cross-coupling (e.g., Suzuki-Miyaura) to install the unsaturated moiety without isomerization .
- Chromone Core : Protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) are needed to direct hydroxylation at specific positions .
- Scalability : Low yields in multi-step reactions necessitate optimization of catalytic systems (e.g., palladium catalysts for coupling steps) .
How can computational methods enhance the study of this compound’s bioactivity?
- Molecular Docking : Predict binding affinities to targets like tubulin or topoisomerase II using AutoDock Vina and crystal structures from the PDB .
- QSAR Modeling : Correlate substituent modifications (e.g., hydroxylation patterns) with cytotoxicity data to guide analog design .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) to prioritize analogs for synthesis .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.85 (s, H-3), δ 7.45 (d, J=16 Hz, styryl H) | |
| ¹³C NMR | δ 182.5 (C-4 carbonyl), δ 160.2 (C-5) | |
| HR-ESI-MS | [M+H]⁺ m/z 297.1124 (C₁₇H₁₆O₄) |
Table 2: Cytotoxicity Comparison with Analogues
| Compound | IC₅₀ (μM) in HeLa Cells | Key Structural Difference | Reference |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | Lack of 6-OCH₃ | |
| Hormothamnione | 8.7 ± 0.9 | 6-OCH₃ present |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







